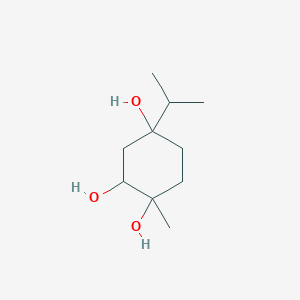

1,4-epoxy-p-menthane-2,3-diol

Description

Contextualization within Terpenoid Chemistry Research

Terpenoids, or isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Their structures can range from simple, volatile monoterpenes to complex, polymeric materials like natural rubber. Within this broad chemical family, the p-menthane (B155814) monoterpenes are a significant subgroup characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.

The study of p-menthane derivatives is a cornerstone of terpenoid chemistry, with well-known compounds like limonene (B3431351) and menthol (B31143) having been extensively investigated for their applications in various industries. The introduction of multiple oxygen-containing functional groups, such as hydroxyl and epoxide moieties, onto the p-menthane skeleton gives rise to polyoxygenated monoterpenoids. These modifications dramatically alter the chemical and physical properties of the parent hydrocarbon, leading to a vast array of structurally complex and often stereochemically rich molecules. The compound 1,4-epoxy-p-menthane-2,3-diol is a prime example of such a polyoxygenated derivative, featuring an epoxide bridge between carbons 1 and 4, and hydroxyl groups at positions 2 and 3 of the p-menthane framework.

Significance of Investigating Novel Polyoxygenated Monoterpenoid Systems

The investigation of novel polyoxygenated monoterpenoid systems is driven by several key factors. The presence and arrangement of oxygenated functional groups can impart significant biological activities. nih.govresearchgate.net These activities are often linked to the molecule's ability to interact with biological targets through hydrogen bonding and other polar interactions. The stereochemistry of these functional groups is also crucial, as different stereoisomers can exhibit markedly different biological effects.

Furthermore, the study of these complex natural products presents significant challenges and opportunities in the field of synthetic organic chemistry. The development of stereoselective synthetic routes to these molecules is a testament to the advancement of modern synthetic methodologies. cnr.it Additionally, understanding the biosynthetic pathways that lead to the formation of these compounds in nature can provide valuable insights for biocatalysis and green chemistry approaches to their synthesis. mdpi.comresearchgate.net The biotransformation of more abundant monoterpenes, such as limonene, using microorganisms or isolated enzymes, represents a promising avenue for the production of valuable polyoxygenated derivatives. mdpi.comicm.edu.pl

Overview of Current Research Landscape Pertaining to the 1,4-epoxy-p-menthane Scaffold

Research on the 1,4-epoxy-p-menthane scaffold, also known as 1,4-cineole, has explored its natural occurrence, synthesis, and potential applications. thegoodscentscompany.comnih.gov This scaffold is a structural isomer of the more common 1,8-cineole (eucalyptol). europa.euthegoodscentscompany.com The synthesis of the 1,4-epoxy-p-menthane core can be achieved through various chemical transformations, often starting from readily available p-menthane derivatives. For instance, the intramolecular dehydration of p-menthane-1,8-diol monohydrate (terpin hydrate) can yield a mixture of 1,8-cineole and 1,4-cineole. atlantis-press.com

The introduction of further oxygenation, as seen in This compound , adds another layer of complexity and potential for novel properties. Research in this area often involves detailed structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine the precise stereochemistry of the molecule. nih.gov The synthesis of such diols can be approached through the epoxidation and subsequent hydrolysis of corresponding unsaturated precursors. For example, the reaction of certain p-menthene derivatives with peroxy acids can lead to the formation of epoxy-diols. rsc.org The biotransformation of limonene and other monoterpenes can also yield various diols and epoxides, highlighting a potential biological route to these structures. mdpi.comresearchgate.net

Table 1: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H18O3 | echemi.com |

| Molecular Weight | 186.25 g/mol | nih.gov |

| CAS Number | 36150-04-6 | echemi.comchemicalbook.com |

| Appearance | Not specified | |

| Boiling Point | 282.8±40.0 °C at 760 mmHg | echemi.com |

| Density | 1.1±0.1 g/cm³ | echemi.com |

| Refractive Index | 1.523 | echemi.com |

| Flash Point | 128.9±21.9 °C | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKROZYQLIWCOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C(C1)O)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Stereochemical Assignment of 1,4 Epoxy P Menthane 2,3 Diol

Advanced Spectroscopic Methodologies for Elucidation

The determination of the planar structure and stereochemistry of 1,4-epoxy-p-menthane-2,3-diol was initially based on foundational spectroscopic techniques and chemical derivatization.

Early structural work on this compound utilized ¹H NMR spectroscopy to identify key structural features. The spectrum confirmed the presence of hydroxyl groups and specific proton environments consistent with the proposed p-menthane (B155814) framework. sci-hub.ru

Detailed analysis using advanced techniques such as 2D-NMR (COSY, HSQC, HMBC) and NOESY, which are now standard for unambiguous structural assignment and stereochemical elucidation, have not been reported in the reviewed scientific literature for this specific compound. The initial characterization relied on fundamental ¹H NMR chemical shifts and multiplicities. sci-hub.ru

Table 1: Reported ¹H NMR Spectroscopic Data for this compound (Data from a Varian A-60 spectrometer, reported in τ values and converted to ppm for clarity)

| Proton Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

| O-C-CH ₃ | ~1.6 | Singlet | Methyl group on a carbon bearing an oxygen atom |

| CH -OH | ~0.96 | Doublet | Methine proton adjacent to a hydroxyl group |

| Data sourced from the initial isolation report. sci-hub.ru Note: Modern high-resolution, multi-dimensional NMR data is not available in the cited literature. |

The molecular formula for this compound was established as C₁₀H₁₈O₃ through elemental analysis and classical molecular weight determination methods. sci-hub.ru This formula corresponds to a molecular weight of 186.25 g/mol and indicates two degrees of unsaturation, consistent with the two rings of the bicyclic epoxy-p-menthane structure. Confirmation of this molecular formula by modern High-Resolution Mass Spectrometry (HRMS) has not been reported in the available literature.

Infrared (IR) spectroscopy was instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound showed a prominent absorption band at 3350 cm⁻¹, characteristic of the O-H stretching vibration of hydroxyl groups. sci-hub.ru The absence of absorption in the carbonyl region (1650-1800 cm⁻¹) confirmed that the oxygen atoms were present as alcohols and an ether, but not as ketones, aldehydes, or esters. sci-hub.ru Further analysis using Raman spectroscopy has not been documented.

The absolute stereochemistry of this compound requires the use of chiroptical methods. However, studies employing Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy to determine the absolute configuration of the chiral centers in this molecule have not been found in the surveyed scientific literature. The initial report notes an optical rotation of [α]D = 0°, suggesting the isolated natural product was a racemic mixture or optically inactive. sci-hub.ru

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a crystalline compound. Despite this compound being isolated as a crystalline solid with a melting point of 171°C, a single-crystal X-ray diffraction analysis has not been reported in the literature. sci-hub.ru Therefore, no crystallographic data is available to unambiguously confirm its solid-state conformation and stereochemical arrangement.

Conformational Analysis and Dynamic Stereochemistry of the 1,4-epoxy-p-menthane Framework

The stereochemistry of the vicinal diol group was inferred through chemical reactivity. The compound's inability to form cyclic derivatives such as an acetonide, carbonate, or sulphite suggested that the two hydroxyl groups at the C-2 and C-3 positions are in a trans orientation. sci-hub.ru A cis-diol would be expected to readily form such cyclic products.

This trans assignment was further supported by the compound's slow reaction rate with lead tetraacetate. sci-hub.ru Glycol fission with this reagent is known to be significantly faster for cis-diols compared to trans-diols due to the geometric requirements of forming a cyclic intermediate. The observed slow reactivity is therefore consistent with a trans-diaxial or trans-diequatorial arrangement of the hydroxyl groups. A detailed conformational analysis based on computational modeling or advanced NMR techniques like NOESY has not been published for the 1,4-epoxy-p-menthane framework.

Synthetic Methodologies and Chemoenzymatic Approaches to 1,4 Epoxy P Menthane 2,3 Diol

Retrosynthetic Analysis of the 1,4-epoxy-p-menthane-2,3-diol Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points. The core bicyclic ether structure can be envisioned as arising from an intramolecular cyclization of a suitable p-menthane (B155814) triol precursor. This key triol intermediate, p-menthane-1,2,4-triol, can be disconnected further. researchgate.net The 1,2-diol functionality suggests a dihydroxylation of a double bond, while the tertiary alcohol at C4 points towards the addition of a nucleophile to a ketone.

A plausible retrosynthetic pathway could therefore start from a readily available monoterpene like (+)-pulegone. cdnsciencepub.com Epoxidation of the α,β-unsaturated ketone in pulegone (B1678340) would yield a ketoepoxide. Subsequent reduction of the ketone and hydrolysis of the epoxide would generate the requisite p-menthane-1,2,4-triol. cdnsciencepub.com An alternative approach could involve the dihydroxylation of terpinen-4-ol. researchgate.netresearchgate.net The final ring closure to form the 1,4-epoxy bridge would then be achieved through a selective dehydration or an intramolecular Williamson ether synthesis.

Total Synthesis Strategies for this compound

Total synthesis provides a versatile platform to construct the this compound framework from simple, achiral starting materials, allowing for precise control over the stereochemical outcome.

The primary challenge in the total synthesis of this compound lies in the stereocontrolled introduction of the multiple chiral centers. Enantioselective synthesis often begins with a chiral pool starting material or employs an asymmetric catalyst. For instance, the synthesis of related p-menthane derivatives has utilized naturally occurring chiral monoterpenes like (+)- and (–)-α-pinene, (+)-carene, and (–)-menthone as starting points for constructing chiral auxiliaries and catalysts. mdpi.com

Diastereoselective reactions are crucial for setting the relative stereochemistry of the hydroxyl and methyl/isopropyl groups on the cyclohexane (B81311) ring. For example, the dihydroxylation of an alkene precursor can be directed by existing stereocenters on the molecule. The reduction of a ketone to a secondary alcohol can also be highly diastereoselective, depending on the reagent and substrate. nih.gov In the context of related p-menthane systems, dihydroxylation of an endocyclic double bond has been shown to yield diols with high diastereoselectivity. nih.gov

Key reactions in the total synthesis of this compound and its analogues include:

Epoxidation: The formation of an epoxide from an alkene is a common strategy. This can be achieved using peroxy acids like m-CPBA or through metal-catalyzed epoxidation. researchgate.netnih.gov

Dihydroxylation: The conversion of an alkene to a vicinal diol is another critical step, often accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). nih.gov

Nucleophilic Addition to Carbonyls: The introduction of the isopropyl group can be achieved via the addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to a ketone.

Intramolecular Cyclization: The formation of the ether linkage is a key ring-closing step. This can be promoted by acid or base catalysis, often involving the selective activation of one hydroxyl group as a leaving group (e.g., through tosylation). researchgate.netcdnsciencepub.com

Strategic derivatization of intermediates is often necessary to control selectivity and reactivity. For example, hydroxyl groups can be protected as ethers or esters to prevent them from interfering with subsequent reactions. nih.gov In the synthesis of related p-menthane diols, protection of a primary alcohol allowed for selective oxidation of a secondary alcohol to a ketone. cnr.it

Optimization of synthetic pathways focuses on improving yields, reducing the number of steps, and enhancing stereoselectivity. This can involve screening different reagents, catalysts, and reaction conditions. For example, in the synthesis of related epoxyketones, different acetylating agents and Lewis acids were tested to optimize the acetylation of a diol intermediate. google.com

Process intensification aims to make the synthesis more efficient and scalable. This can involve the use of flow chemistry, where reagents are continuously mixed and reacted in a reactor system. researchgate.net While specific examples for this compound are not prevalent in the literature, the principles of process intensification are broadly applicable to complex molecule synthesis.

Semisynthesis from Precursor Monoterpenoids

Semisynthesis from readily available monoterpenoid precursors offers a more direct route to this compound and its isomers.

A notable example involves the use of (+)-pulegone. cdnsciencepub.com Epoxidation of (+)-pulegone yields a ketoepoxide, which can then be reduced to a hydroxyepoxide. Hydrolysis of this intermediate furnishes a p-menthane-1,2,4-triol. Selective mesylation of the C3-hydroxyl group, followed by base-induced intramolecular SN2 reaction, can lead to the formation of the 1,4-epoxy bridge. cdnsciencepub.com The stereochemical outcome of these reactions is highly dependent on the reagents and the inherent stereochemistry of the starting material.

Another potential precursor is terpinen-4-ol. researchgate.net Stereoselective trans-dihydroxylation of terpinen-4-ol can produce p-menthane-1,2,4-triol. researchgate.net Subsequent intramolecular cyclization would then yield the target molecule. The regioselectivity and stereoselectivity of the dihydroxylation are critical in this approach.

Chemoenzymatic Synthesis and Biocatalytic Transformations Towards this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to achieve highly efficient and stereoselective syntheses.

Biocatalytic transformations, using whole microorganisms or isolated enzymes, are particularly adept at performing stereoselective oxidations, reductions, and hydrolyses. biotechrep.irnih.gov For instance, fungi like Corynespora cassiicola have been used to transform α-terpinene and γ-terpinene into various p-menthene diols with high stereoselectivity. mdpi.com

In the context of precursors for this compound, lipases are commonly used for the kinetic resolution of racemic alcohols and diols. cnr.it For example, lipase-mediated acetylation can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the enantiomers. cnr.itmdpi.com This approach has been successfully applied to the resolution of p-menthan-3,9-diols, which are valuable intermediates for the synthesis of other p-menthane derivatives. cnr.it

Alcohol dehydrogenases (ADHs) can be employed for the stereoselective oxidation of diols to lactones or for the stereoselective reduction of ketones to alcohols. d-nb.infoplos.org The combination of an ene-reductase and an alcohol dehydrogenase has been used in a one-pot, two-step sequence to reduce an α-chloro-tetrasubstituted cyclohexenone to a chlorohydrin with high diastereoselectivity and enantioselectivity. nih.gov Such strategies could be adapted for the synthesis of chiral p-menthane intermediates.

The following table summarizes some key enzymatic transformations relevant to the synthesis of p-menthane derivatives:

| Enzyme Class | Transformation | Substrate Example | Product Example | Reference |

| Lipase | Kinetic Resolution (Acetylation) | Racemic p-menthan-3,9-diol | Enantioenriched monoacetate and remaining diol | cnr.it |

| Alcohol Dehydrogenase (ADH) | Oxidation | Decane-1,4-diol | γ-Decalactone | plos.org |

| Ene-Reductase/ADH | One-pot Reduction | α-chloro-tetrasubstituted cyclohexenone | Chlorohydrin | nih.gov |

| Fungi (e.g., Corynespora cassiicola) | Dihydroxylation | α-Terpinene | (1R,2R)-3-p-menthene-1,2-diol | mdpi.com |

Biosynthetic Pathways and Metabolic Engineering Research for 1,4 Epoxy P Menthane 2,3 Diol

Elucidation of Proposed Biosynthetic Routes to the p-Menthane (B155814) Skeleton

The p-menthane skeleton, a C10 monoterpene structure, is the foundational framework of 1,4-epoxy-p-menthane-2,3-diol. In plants and microorganisms, the biosynthesis of this skeleton originates from the central carbon metabolism.

The universal five-carbon (C5) building blocks for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgmdpi.com In plants, these precursors are typically synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids. nih.govresearchgate.net The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce both IPP and DMAPP.

A prenyltransferase enzyme, specifically geranyl diphosphate (GDP) synthase, then catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 precursor, geranyl diphosphate (GDP). mdpi.comnih.gov GDP is the immediate, linear precursor for the vast majority of monoterpenes. nih.gov

The crucial step in forming the characteristic cyclic p-menthane structure is the cyclization of GDP. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). mdpi.com For instance, in the well-studied biosynthesis of menthol (B31143) in peppermint (Mentha x piperita), the first committed step is the cyclization of GDP to (−)-limonene, a reaction catalyzed by (−)-limonene synthase. nih.govresearchgate.net This cyclization establishes the fundamental p-menthane ring system. Depending on the specific terpene synthase and the plant species, different stereoisomers of p-menthane olefins, such as various forms of limonene (B3431351), can be produced as the initial cyclic intermediate. researchgate.netresearchgate.net The formation of the p-menthane skeleton is therefore a critical branching point, diverting carbon flux from the general terpenoid pathway toward a specific class of monoterpenes. oup.com

Enzymatic Transformations Leading to the Epoxide and Diol Moieties

Following the formation of a p-menthane olefin intermediate like limonene, a series of oxidative functionalizations are required to produce this compound. These reactions, which add hydroxyl (diol) and epoxide groups, are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases. mdpi.com

While the specific pathway to this compound is not fully elucidated in a single organism, a plausible route can be proposed based on known enzymatic reactions.

Hydroxylation and Epoxidation: Starting from a p-menthane precursor, CYP450 enzymes would catalyze hydroxylation and epoxidation reactions. For example, studies on the biotransformation of limonene by fungi like Aspergillus cellulosae have shown the formation of products such as limonene-1,2-trans-diol, indicating enzymatic dihydroxylation of a double bond. nih.gov The formation of a diol can occur via the action of an epoxide hydrolase on an initial epoxide intermediate or through direct dihydroxylation by specialized enzymes like Rieske oxygenases. d-nb.info

Formation of the 2,3-diol: The creation of the vicinal diol at the C2 and C3 positions likely proceeds through the epoxidation of the C2-C3 double bond of a precursor like p-menth-2-ene, followed by the hydrolytic opening of the resulting epoxide ring by an epoxide hydrolase. This sequence is a common biological strategy for diol formation.

Formation of the 1,4-epoxy Bridge: The 1,4-epoxy bridge (an ether linkage between C1 and C4) is a defining feature of the target molecule. This structure is likely formed via an intramolecular cyclization. A plausible precursor would be a p-menthane-1,2,3,4-tetrol or a p-menthane-1,4-diol that undergoes further oxidation. Alternatively, a precursor such as p-menthane-1,2,4-triol could undergo an intramolecular SN2-type reaction where the hydroxyl group at C4 attacks C1 (or vice-versa), displacing a leaving group to form the ether bridge. cdnsciencepub.comnaturalproducts.net Chemical syntheses have shown that diol monosulfonates can be transformed into epoxides via such intramolecular displacements, providing a chemical precedent for this type of ring formation. cdnsciencepub.com Unspecific peroxygenases (UPOs) are another class of enzymes capable of performing diverse oxygenation reactions, including epoxidation, and could potentially be involved. mdpi.com

Isotope Labeling Studies for Biosynthetic Pathway Confirmation

Isotope labeling experiments are a powerful and definitive tool for elucidating biosynthetic pathways by tracing the metabolic fate of precursors into final products. nih.govnih.gov This technique has been instrumental in confirming the pathways of numerous terpenoids. nih.govuni-bonn.de Although specific studies on this compound are not widely reported, the established methodology would be directly applicable for confirming its proposed biosynthetic route.

The general approach involves the following steps:

Administration of Labeled Precursors: A host organism (e.g., a plant or a microbial culture) known to produce the compound is fed with a precursor enriched with a stable isotope, such as ¹³C, ²H, or ¹⁸O. uni-bonn.de For example, ¹³C-labeled glucose could be used to trace the flow of carbon from central metabolism through the MEP pathway and into the final p-menthane product.

Isolation and Analysis: After a period of incubation, the target compound, this compound, is extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pathway Elucidation:

¹³C NMR spectroscopy can determine the exact position of each ¹³C atom incorporated from the labeled precursor into the molecule's carbon skeleton. This mapping reveals the origin of the carbon atoms and can confirm cyclization and rearrangement mechanisms. nih.gov

Mass Spectrometry detects the increase in mass due to the incorporated isotopes, confirming that the precursor was utilized in the biosynthesis. High-resolution MS can help determine the number of incorporated isotopic labels.

¹⁸O Labeling: To investigate the oxygenation steps, the organism can be incubated in an atmosphere containing ¹⁸O₂ gas or in H₂¹⁸O-enriched water. By analyzing the final product with MS, the origin of the oxygen atoms in the hydroxyl and epoxy groups can be determined. Oxygen atoms incorporated from O₂ are indicative of monooxygenase (e.g., CYP450) activity, while those from H₂O suggest the action of hydrolases. nih.gov

By applying these techniques, researchers could verify that the p-menthane skeleton arises from the MEP pathway via a GDP intermediate and confirm that the oxygen atoms in the diol and epoxy groups are incorporated through specific monooxygenase and/or hydrolase activities, thus validating the proposed biosynthetic pathway. mdpi.comnih.gov

Genetic Engineering and Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems

The low abundance of many valuable plant-derived terpenoids has driven the development of microbial cell factories, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, for their production. oup.comsciepublish.com These microbes are amenable to genetic modification and can be grown in large-scale fermenters. researchgate.net Engineering a microbe for the production of this compound would involve a multi-faceted metabolic engineering strategy.

Key Engineering Strategies:

Enhancing Precursor Supply: The primary bottleneck in terpenoid production is often the limited availability of the C5 precursors, IPP and DMAPP. pnas.org In yeast, which is a common host, these are produced by the mevalonate (B85504) (MVA) pathway. sciepublish.com Strategies to boost the precursor pool include:

Overexpression of MVA Pathway Genes: Increasing the expression of key, rate-limiting enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), is a common and effective approach. oup.comresearchgate.net

Downregulation of Competing Pathways: Flux can be diverted away from competing pathways, such as sterol biosynthesis which also uses the MVA pathway intermediate farnesyl diphosphate (FPP), to channel more precursors towards the desired product. sciepublish.com

Introduction of Heterologous Pathways: Entirely new precursor pathways, such as the isopentenol (B1216264) utilization pathway (IUP), can be introduced to augment the native MVA pathway and significantly increase the IPP/DMAPP pool. pnas.org

Introducing the Biosynthetic Pathway: The specific genes responsible for synthesizing this compound must be introduced into the host organism. This would include:

A monoterpene synthase (TPS) to cyclize GDP into the correct p-menthane olefin precursor. mdpi.com

One or more cytochrome P450 monooxygenases (CYP450s) and their corresponding cytochrome P450 reductase (CPR) partner to perform the necessary hydroxylation and epoxidation steps. mdpi.com

Potentially an epoxide hydrolase (EPH) to catalyze the opening of an epoxide ring to form the vicinal diol.

Optimizing Host Cell Metabolism and Environment:

Cofactor Engineering: The MVA pathway and CYP450s are heavily dependent on cofactors like NADPH and ATP. oup.com Engineering the host's central metabolism to improve the regeneration and supply of these cofactors is often necessary to support high-yield production.

Compartmentalization: Terpenoid biosynthetic pathways can be targeted to specific cellular organelles, such as the mitochondria or peroxisomes. frontiersin.org This strategy can help isolate the pathway from competing reactions, concentrate enzymes and substrates, and mitigate the potential toxicity of intermediates or the final product to the host cell. frontiersin.org

By combining these approaches, a robust microbial strain could be developed for the sustainable and scalable production of this compound, overcoming the limitations of extraction from natural sources. mdpi.com

Reactivity and Mechanistic Organic Chemistry of 1,4 Epoxy P Menthane 2,3 Diol

Epoxide Ring-Opening Reactions: Regioselectivity and Stereoselectivity

The epoxide ring in derivatives of 1,4-epoxy-p-menthane is susceptible to nucleophilic attack, a reaction influenced by both steric and electronic factors, as well as the nature of the catalyst and solvent. ahievran.edu.trmasterorganicchemistry.com The regioselectivity of this ring-opening is a key aspect of its chemistry.

Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, forming a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comlibretexts.org This is analogous to the Markovnikov opening of bromonium or mercurinium ions. masterorganicchemistry.com

Conversely, under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. libretexts.org

Studies on related 2,3-epoxy-1,4-diol systems have demonstrated the ability to control regioselectivity. For instance, the reaction of TIPS-monoprotected 2,3-epoxy-1,4-diols with diethylalkynyl aluminum reagents shows solvent-dependent regioselectivity. In toluene, the attack occurs preferentially at the C2 position, while in dichloromethane, the C3 position is favored. nih.gov This highlights the subtle interplay of solvent, reagent, and substrate structure in directing the reaction outcome. nih.gov

Regioselectivity of Epoxide Ring-Opening in 2,3-Epoxy-1,4-diol Systems. nih.gov

| Substrate | Reagent/Solvent | Major Attack Position | Product Type |

|---|---|---|---|

| cis-TIPS-monoprotected 2,3-epoxy-1,4-diol | Diethylalkynyl aluminum/Toluene | C2 | 1,3-diol |

| cis-TIPS-monoprotected 2,3-epoxy-1,4-diol | Diethylalkynyl aluminum/Dichloromethane | C3 | 1,2-diol |

| trans-TIPS-monoprotected 2,3-epoxy-1,4-diol | Diethylalkynyl aluminum/Toluene | C2 | 1,3-diol |

| trans-TIPS-monoprotected 2,3-epoxy-1,4-diol | Diethylalkynyl aluminum/Dichloromethane | C3 | 1,2-diol |

Stereoselective Derivatization of the Diol Functionality

The diol functionality of 1,4-epoxy-p-menthane-2,3-diol allows for stereoselective derivatization, which is crucial for the synthesis of complex molecules. The relative orientation of the hydroxyl groups, dictated by the rigid bicyclic framework, influences the course of these reactions.

One common derivatization is the formation of acetonides from 1,2- and 1,3-diols, which can also serve to establish the regioselectivity of the preceding epoxide ring-opening reaction. The formation of a five-membered acetonide confirms a 1,2-diol structure, whereas a six-membered acetonide indicates a 1,3-diol. nih.gov

Furthermore, selective protection of one hydroxyl group over another is a key strategy. For example, in related systems, monosulfonates of 1,2-diols can be selectively prepared and subsequently transformed under basic conditions to yield either epoxides or rearranged carbonyl compounds. cdnsciencepub.com

Rearrangement Reactions of the 1,4-epoxy-p-menthane Framework under Various Conditions

The strained bicyclic framework of 1,4-epoxy-p-menthane derivatives is prone to rearrangement reactions, particularly under acidic conditions or with the aid of specific catalysts. These rearrangements often proceed through carbocationic intermediates, with the reaction pathway favoring the formation of the more stable cation. nih.gov

A common type of rearrangement observed in related epoxy alcohol systems is the semipinacol rearrangement. acs.org This can be a Type I or Type II rearrangement, depending on which C-C bond migrates. acs.org For instance, diarylborinic acids in combination with halide salts have been shown to catalyze a Type II semipinacol rearrangement of 2,3-epoxy alcohols, proceeding with a net retention of configuration. acs.org This unusual stereochemical outcome is attributed to a double inversion mechanism involving a halohydrin-derived borinic ester intermediate. acs.org

In the case of p-menthane (B155814) derivatives, such as p-menthane-3-methanesulfonyloxy-4,8-diols, base-catalyzed treatment leads to stereospecific rearrangements. cdnsciencepub.com These transformations, including pinacol-type rearrangements, are dictated by the antiperiplanar relationship between the departing mesyloxy group and the migrating bond. cdnsciencepub.com

Rearrangement Reactions of p-Menthane Derivatives. cdnsciencepub.com

| Substrate | Conditions | Major Product | Reaction Type |

|---|---|---|---|

| p-Menthane-3-mesyloxy-4,8-diol (Isomer 1) | Aqueous Base | α-ketol | Pinacol-type rearrangement |

| p-Menthane-3-mesyloxy-4,8-diol (Isomer 2) | Aqueous Base | Epoxide | Intramolecular SN2 |

Oxidation and Reduction Chemistry of this compound

The hydroxyl groups of this compound can undergo oxidation to yield carbonyl functionalities. The oxidation of diols can lead to the formation of α-hydroxy ketones, which are versatile synthetic intermediates. researchgate.net Various reagents can be employed for the oxidation of alcohols to carbonyls, including those based on chromium, manganese, and hypervalent iodine. alagappauniversity.ac.in

Conversely, the reduction of related keto-epoxides is a key step in the synthesis of hydroxy-epoxides and, subsequently, the corresponding triols. cdnsciencepub.com For example, the reduction of ketoepoxides derived from (+)-pulegone is a step in the synthesis of p-menthane-3-methanesulfonyloxy-4,8-diols. cdnsciencepub.com

Mechanistic Studies of Acid- and Base-Catalyzed Transformations

Mechanistic studies are crucial for understanding the outcomes of reactions involving this compound.

Acid-Catalyzed Transformations: In acidic media, the initial step is the protonation of an oxygen atom, typically the epoxide oxygen, which is more basic. masterorganicchemistry.com This is followed by nucleophilic attack or rearrangement. For epoxide ring-opening, the attack occurs at the carbon that can best stabilize a positive charge. masterorganicchemistry.com In rearrangements, the migration of a group to an adjacent electron-deficient center is a common feature. nih.gov Isotopic labeling studies on related systems have confirmed stereospecific protonation and intramolecular hydride transfers in acid-catalyzed rearrangements. acs.org

Base-Catalyzed Transformations: Under basic conditions, reactions are often initiated by the deprotonation of a hydroxyl group. cdnsciencepub.com The resulting alkoxide can then act as an internal nucleophile. For instance, in the transformation of 1,2-diol monosulfonates, the alkoxide can displace the sulfonate group to form an epoxide or initiate a pinacol-type rearrangement. cdnsciencepub.com The stereochemistry of these reactions is highly dependent on the spatial arrangement of the reacting groups, with antiperiplanar orientations being favored for both intramolecular SN2 reactions and bond migrations. cdnsciencepub.com

Mechanistic investigations into the borinic acid/halide co-catalyzed semipinacol rearrangement of 2,3-epoxy alcohols point to a process involving a halohydrin-derived borinic ester intermediate, which accounts for the observed net retention of configuration. acs.org

Reaction Kinetics and Thermodynamics in the Context of this compound Chemistry

While specific kinetic and thermodynamic data for this compound are not extensively reported, studies on analogous systems provide valuable insights. The reactivity of epoxides is largely driven by their significant ring strain, which is approximately 25 kcal/mol. masterorganicchemistry.com

Kinetic studies on the aqueous phase reactions of α-pinene oxide, a related bicyclic epoxide, show that the reactions are rapid, even under low acidity conditions. oberlin.edu The rates of these reactions are pH-dependent. oberlin.edu For instance, the isomerization of sobrerol (B1217407) isomers and their dehydration to pinol (B1619403) have reaction lifetimes that vary from hours to days depending on the specific transformation. oberlin.edu

In the context of acid-catalyzed rearrangements, kinetic isotope effect (KIE) studies have been used to elucidate reaction mechanisms. For example, a KIE of 2.34 ± 0.17 was observed for the intramolecular hydride transfer step in the rearrangement of a homoallylic alcohol, indicating that this is the rate-determining step. acs.org

Kinetic investigations of the borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols are consistent with a mechanism involving borinic acid-catalyzed ring-opening by chloride, followed by a turnover-limiting acylation of the resulting tetracoordinate adduct. acs.org

Theoretical and Computational Chemistry Studies of 1,4 Epoxy P Menthane 2,3 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, providing a deep understanding of a molecule's stability and reactivity.

For 1,4-epoxy-p-menthane-2,3-diol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can be employed to determine key electronic parameters. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map are particularly insightful. The MEP map would visualize electron-rich regions, such as the oxygen atoms of the hydroxyl and epoxy groups, which are susceptible to electrophilic attack, and electron-poor regions, like the hydrogen atoms of the hydroxyl groups, which are prone to nucleophilic attack.

Furthermore, Frontier Molecular Orbital (FMO) theory, when combined with DFT, helps in predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For instance, in the related cyclization of citronellal, DFT has been used to analyze charge distributions in reactants and transition states to understand the reaction mechanism. researchgate.net Similar analyses for this compound would pinpoint the most reactive sites, such as the epoxide ring, which is known to be susceptible to ring-opening reactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative, showing typical data obtained from DFT calculations.

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates electron-donating capability (e.g., lone pairs on oxygen atoms). |

| Energy of LUMO | +1.5 eV | Indicates electron-accepting capability (e.g., antibonding orbitals of the C-O bonds). |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Conformational Space Exploration

A common strategy for exploring the conformational space begins with Molecular Mechanics (MM) calculations. mdpi.com Using a force field like MMFF94, a systematic or random search can generate thousands of possible conformations. This method is computationally inexpensive and effective for sampling a wide range of geometries.

Following the initial MM search, the low-energy conformers are typically subjected to more accurate optimization using quantum mechanics methods. A multi-level approach is often used, where conformers are first optimized at a semi-empirical (e.g., PM6) or a small basis set HF level, before the most promising candidates are re-optimized at a higher level of theory, such as DFT (e.g., B3LYP/6-31G(d)). mdpi.com

For larger systems or when studying the molecule in a complex environment like a solvent or a biological receptor, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is beneficial. uow.edu.au In a QM/MM simulation, the chemically active part of the molecule (e.g., the epoxy and diol groups) is treated with high-accuracy QM methods, while the less reactive part (e.g., the hydrocarbon skeleton) and the surrounding environment are treated with computationally faster MM methods. mdpi.com This allows for the simulation of larger systems and longer timescales while maintaining accuracy in the region of interest. The choice of the QM region size and the extent of conformational sampling are critical factors that must be carefully considered to obtain reliable results. uow.edu.au

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Structural Verification

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to verify or even determine the structure of a newly synthesized or isolated compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is one of the most successful applications of computational chemistry in structural elucidation. nih.gov The standard approach involves optimizing the geometry of the molecule's low-energy conformers and then calculating the NMR shielding tensors for each conformer using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level. acs.orgnih.gov The final predicted chemical shifts are obtained by taking a Boltzmann average of the shifts for each conformer and scaling them against a reference compound like tetramethylsilane (B1202638) (TMS). This methodology has been successfully applied to complex p-menthane (B155814) diols, showing excellent agreement with experimental data when solvent effects are included. acs.orgnih.gov Such calculations can be crucial for assigning the correct stereochemistry among possible diastereomers of this compound. The accuracy of these predictions can reach mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR. d-nb.info

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for a p-Menthane Diol Derivative Based on methodologies described for similar compounds. acs.orgnih.gov

| Carbon Atom | Experimental Shift (ppm) | GIAO-DFT Calculated Shift (ppm) | Difference (ppm) |

| C1 | 72.1 | 71.8 | 0.3 |

| C2 | 75.4 | 76.0 | -0.6 |

| C3 | 73.8 | 74.2 | -0.4 |

| C4 | 60.5 | 60.1 | 0.4 |

| C7 | 22.3 | 22.9 | -0.6 |

| C8 | 26.9 | 26.5 | 0.4 |

| C9 | 21.5 | 21.1 | 0.4 |

| C10 | 16.8 | 17.5 | -0.7 |

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies help in assigning experimental bands to specific molecular motions, such as O-H stretching, C-H stretching, and the characteristic breathing modes of the epoxy ring. mdpi.com For chiral molecules like this compound, the calculation of Vibrational Circular Dichroism (VCD) spectra is particularly useful for determining the absolute configuration by comparing the calculated spectrum of a specific enantiomer with the experimental one. researchgate.net

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Transition state (TS) modeling allows chemists to map out the entire energy landscape of a reaction, identifying intermediates and the energy barriers that separate them.

For this compound, several reactions are of interest, including the acid-catalyzed hydrolysis of the epoxide. oberlin.edu This reaction is a key step in the atmospheric formation of secondary organic aerosols from isoprene-derived epoxides. Computational modeling can elucidate the mechanism, for example, by comparing a stepwise pathway (involving a carbocation intermediate) with a concerted pathway. DFT calculations are used to locate the geometry of the transition state for each step and compute the activation energy (ΔG‡). researchgate.net

Another potential reaction is the semi-pinacol rearrangement, which is common for α-hydroxy epoxides and can lead to α-ketols. psu.edu Modeling this rearrangement would involve locating the transition state for the concerted bond migration and epoxide ring-opening. The calculated activation barriers can predict the feasibility of such a reaction under different conditions and explain the observed stereospecificity, as seen in transformations of related p-menthane derivatives. cdnsciencepub.com

Table 3: Hypothetical Activation Energies for Proposed Reactions of this compound This table is illustrative of data that would be generated from transition state modeling. researchgate.net

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Mechanistic Insight |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack of H₂O on protonated epoxide | 15.2 | Predicts facile ring-opening under acidic conditions. |

| Semi-Pinacol Rearrangement | Alkyl group migration | 25.8 | Suggests this pathway requires more forcing conditions (e.g., Lewis acid catalysis). |

| Base-Catalyzed Intramolecular SN2 | Attack of hydroxyl on epoxide carbon | 19.5 | A possible side-reaction pathway leading to alternative products. |

Computational Analysis of Intermolecular Interactions and Solvation Effects

The chemical behavior of this compound is significantly influenced by its interactions with other molecules, particularly solvents. The diol functionality allows it to act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.

Computational models can explicitly account for these effects. Solvation is often modeled using either implicit (continuum) models like the Polarizable Continuum Model (PCM) or the SMD model, which represent the solvent as a continuous dielectric medium, or explicit models, where individual solvent molecules are included in the calculation. mdpi.com

For a detailed understanding of specific interactions like hydrogen bonding, explicit solvent models are preferred. For example, a combined QM/MM or a "supermolecule" approach can be used, where the solute and the first solvation shell of solvent molecules are treated with QM. acs.orgnih.gov This method has been used to accurately calculate NMR chemical shifts of a p-menthane diol in chloroform (B151607) by including up to 16 explicit solvent molecules in the DFT calculation, demonstrating the profound impact of the solvent environment on molecular properties. acs.orgnih.gov Such studies can quantify the strength of hydrogen bonds, analyze changes in geometry upon solvation, and predict how solvent polarity affects reaction barriers. researchgate.net Analysis of non-covalent interactions (NCI) is another computational tool that can visualize and characterize weak interactions like van der Waals forces and hydrogen bonds within the molecule and with its environment. nih.gov

Advanced Analytical Method Development for Research on 1,4 Epoxy P Menthane 2,3 Diol

Development of Hyphenated Techniques (e.g., GC-MS/MS, LC-HRMS) for Complex Mixture Analysis

The analysis of 1,4-epoxy-p-menthane-2,3-diol is often complicated by its presence in intricate matrices, such as essential oils or biological samples, alongside numerous other structurally related terpenoids. Hyphenated analytical techniques, which couple a separation method with a powerful detection method, are indispensable for resolving and identifying such target analytes.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a premier technique for the analysis of volatile and semi-volatile compounds like p-menthane (B155814) derivatives. researchgate.net Its high sensitivity and selectivity make it ideal for detecting trace amounts of this compound in complex mixtures. The initial GC separation resolves the components of the mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net Subsequently, the MS/MS detector provides two levels of mass analysis. A specific precursor ion corresponding to the analyte is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances signal-to-noise ratio and provides unambiguous identification, even when co-eluting isomers are present. srce.hr

For the analysis of this compound, a typical GC-MS/MS method would involve optimizing the GC oven temperature program to achieve separation from other p-menthanes. srce.hr The mass spectrometer would be operated in electron ionization (EI) mode, and specific MRM transitions would be established by analyzing a pure standard of the compound. While direct literature on this specific diol is limited, methods developed for other monoterpenoids in essential oils provide a strong foundation for its analysis. srce.hrgcms.cz

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For less volatile derivatives or for analyses where derivatization is not desired, LC-HRMS offers a powerful alternative. This technique separates compounds in the liquid phase before they are ionized and detected by a high-resolution mass analyzer, such as a Time-of-Flight (ToF) or Orbitrap instrument. LC-HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an unknown compound. mdpi.com

This capability is particularly valuable in metabolic studies or in the analysis of natural products where novel compounds may be discovered. For instance, in studies of D-limonene metabolism, LC-HRMS was used to identify a suite of phase I and phase II metabolites in liver and urine samples. nih.govresearchgate.net A similar approach could be employed to study the biotransformation of this compound, identifying its downstream metabolites by their accurate mass and fragmentation patterns. nih.govresearchgate.net The combination of retention time, accurate mass, and MS/MS fragmentation data provides a very high level of confidence in compound identification.

| Technique | Principle | Primary Application for Target Compound | Advantages | Considerations |

|---|---|---|---|---|

| GC-MS/MS | Separation of volatile compounds followed by tandem mass spectrometry for selective detection. srce.hr | Quantification and identification in essential oils and other volatile matrices. | High sensitivity, excellent selectivity (MRM), robust and well-established for terpenoids. srce.hrshimadzu.com.sg | Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation. |

| LC-HRMS | Separation of non-volatile compounds followed by high-resolution mass analysis. mdpi.com | Analysis in biological fluids (e.g., metabolism studies), analysis of polar derivatives. | Provides elemental composition from accurate mass, suitable for a wide polarity range, soft ionization reduces fragmentation. nih.gov | Matrix effects can be more pronounced; may have lower chromatographic resolution for some isomers compared to capillary GC. |

Quantitative Analytical Strategies for Biosynthetic Pathway and Synthetic Yield Assessment

Determining the concentration of this compound is fundamental for evaluating the efficiency of both biosynthetic pathways and chemical syntheses. Quantitative analysis relies on creating a calibration curve from known concentrations of a pure analytical standard and using this to determine the concentration in an unknown sample.

In the context of biosynthetic pathway assessment , analytical methods are used to measure the formation of this compound from a precursor, such as α-terpinene, in a biological system (e.g., a microorganism or plant). mdpi.com For example, studies on the biotransformation of related p-menthanes like γ-terpinene have used GC-MS to quantify the products formed over time, providing insights into reaction kinetics and pathway efficiency. mdpi.com By monitoring the disappearance of the substrate and the appearance of the product and any byproducts, researchers can map the metabolic fate of the precursor and optimize conditions for maximizing the yield of the desired compound.

For synthetic yield assessment , quantitative techniques are used to determine the amount of this compound produced in a chemical reaction. This is critical for optimizing reaction conditions such as temperature, catalyst, and reaction time. GC with Flame Ionization Detection (GC-FID) is a common and robust method for this purpose, as the detector response is directly proportional to the mass of the carbon analyte. An internal standard—a known amount of a non-interfering compound added to the sample—is often used to correct for variations in injection volume and improve accuracy and precision. For instance, in the synthesis of p-menthane-based hydroxy lactones, GC analysis was employed to determine the distribution and ratio of products, thereby assessing the stereoselectivity and yield of the reaction steps. plos.org

| Strategy | Instrumentation | Key Parameters Measured | Application Example |

|---|---|---|---|

| Internal Standard Calibration | GC-FID, GC-MS | Analyte concentration, reaction yield, conversion rate. | Assessing the yield of this compound after chemical synthesis from a precursor like limonene (B3431351) epoxide. |

| External Standard Calibration | LC-HRMS, GC-MS | Analyte concentration in biological matrix. | Measuring the concentration of this compound produced by a genetically engineered yeast strain. researchgate.net |

| Time-Course Analysis | GC-MS, LC-HRMS | Product formation rate, substrate consumption rate. | Monitoring the biotransformation of a substrate into this compound by a fungal culture over 72 hours. mdpi.com |

Chiral Separation Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Purity Assessment

Since this compound possesses multiple chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can have distinct biological activities, making it essential to separate them and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.govsigmaaldrich.com This is achieved using chiral chromatography.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds. It utilizes a capillary column where the stationary phase contains a chiral selector, most commonly a derivatized cyclodextrin. gcms.czlibretexts.org The enantiomers of the analyte form transient diastereomeric complexes with the chiral stationary phase, and the differing stability of these complexes leads to different retention times, allowing for their separation. For the analysis of this compound, it may be necessary to first derivatize the hydroxyl groups (e.g., via acetylation or silylation) to improve volatility and chromatographic peak shape. jfda-online.com The selection of the specific cyclodextrin-based chiral column is critical and often requires screening several different column chemistries to achieve optimal separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method for the separation of enantiomers and is applicable to a broader range of compounds than GC, without the need for derivatization. phenomenex.com The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a vast array of chiral compounds, including those with multiple functional groups. sigmaaldrich.comphenomenex.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. phenomenex.com To assess the enantiomeric purity of this compound, a solution of the sample would be injected onto a chiral column, and the enantiomers would be separated into two distinct peaks. The enantiomeric excess is calculated from the relative area of each peak.

Another approach in HPLC is the use of a chiral derivatizing agent. The analyte is reacted with a chiral reagent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral HPLC column. aocs.org

| Technique | Principle of Separation | Typical Stationary Phase (CSP) | Suitability for this compound |

|---|---|---|---|

| Chiral GC | Formation of transient diastereomeric complexes with a chiral stationary phase. gcms.cz | Derivatized cyclodextrins (e.g., β-cyclodextrin) coated on a polysiloxane backbone. libretexts.org | Suitable, likely after derivatization of the diol to increase volatility. jfda-online.com |

| Chiral HPLC | Differential interaction (e.g., hydrogen bonding, dipole-dipole) with a chiral stationary phase. sigmaaldrich.com | Immobilized or coated polysaccharide derivatives (e.g., amylose (B160209) or cellulose tris(3,5-dimethylphenylcarbamate)). phenomenex.com | Highly suitable; offers versatile mobile phase options and direct analysis without derivatization. |

Strategic Research Applications of 1,4 Epoxy P Menthane 2,3 Diol As a Chemical Scaffold

Utilization as a Chiral Building Block in Asymmetric Synthesis Research

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," is a cornerstone of modern asymmetric synthesis, providing an economical and efficient way to produce enantiomerically pure compounds. nih.gov Terpenes and their derivatives, such as (+)- and (−)-α-pinene, (−)-isopulegol, and (+)-pulegone, are widely employed as chiral starting materials or as chiral auxiliaries to control the stereochemical outcome of synthetic transformations. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate, directs the stereoselective course of a reaction, and is subsequently removed. wikipedia.org

While direct applications of 1,4-epoxy-p-menthane-2,3-diol as a chiral building block are not extensively documented in dedicated studies, its structural features make it a highly promising candidate for such purposes. Its rigid [2.2.1] bicyclic framework locks the cyclohexane (B81311) ring in a specific conformation, presenting its functional groups—two hydroxyls and an epoxide—in a well-defined spatial arrangement. This inherent chirality can be transferred to new molecules. For instance, related p-menthane (B155814) diols have been resolved using lipase-mediated acetylation and subsequently used as chiral building blocks for the stereoselective synthesis of natural products like (−)-mintlactone and (−)-wine lactone. mdpi.com Similarly, p-menthane-3-carboxaldehyde, derived from menthone, has proven to be a useful chiral auxiliary for the synthesis of compounds with chiral quaternary carbons. acs.org Given these precedents, this compound could foreseeably be employed in syntheses where its stereocenters guide the formation of new stereogenic centers in a target molecule.

Precursor for the Derivatization and Synthesis of Novel Complex Molecules

The value of a chemical scaffold is often measured by its potential for elaboration into a diverse range of more complex structures. The this compound scaffold, possessing three distinct oxygen-containing functional groups, is a versatile precursor for chemical derivatization. Each functional group—the two secondary hydroxyls and the internal epoxide—offers a handle for selective modification, leading to a variety of complex molecules.

Research on analogous p-menthane structures highlights the synthetic possibilities. For example, studies on other oxygenated p-menthane derivatives have shown that the epoxide ring can be opened under hydrolytic conditions to yield tetraols, while the hydroxyl groups can be oxidized to ketones or acetylated. rsc.org The bicyclic unit can be further transformed by manipulating these carbonyl functionalities. acs.org In one study, treatment of a p-menthane diol with hydrogen bromide in acetic acid led to the formation of a bromo-triol derivative after cleavage of the ether bridge, demonstrating that the core scaffold can be opened to generate highly functionalized monocyclic systems. rsc.org Furthermore, related p-menthane diols serve as starting materials for the synthesis of complex oxabicyclo[3.3.1]nonanone systems via reactions with aldehydes. acs.org These transformations underscore the potential of this compound as a starting point for generating novel lactones, ethers, and other polycyclic systems of potential interest in fragrance and medicinal chemistry. cnr.it

Table 1: Examples of Derivatization from Related p-Menthane Precursors

| Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Pinol (B1619403) (6,8-epoxy-p-menth-1-ene) | Peroxysuccinic acid | 1,8-Epoxy-trans-p-menthane-trans-2,trans-6-diol | rsc.org |

| Pinol trans-epoxide | H₂O | 1,8-Epoxy-trans-p-menthane-trans-2,trans-6-diol | rsc.org |

| trans-p-Menth-6-ene-2,8-diol | Benzaldehyde, BF₃·Et₂O | Oxabicyclo[3.3.1]nonanone derivative | acs.org |

| Racemic p-menthan-3,9-diols | Lipase-PS, Acetylation | Enantiopure monoacetates and diacetates | mdpi.com |

Scaffold for Investigating Structure-Reactivity Relationships in Organic Transformations

The rigid conformational nature of the this compound scaffold makes it an excellent model system for studying structure-reactivity relationships. In flexible acyclic or monocyclic systems, molecules can adopt multiple conformations, complicating the analysis of how substituent positions affect reaction outcomes. The bicyclic structure of this diol minimizes conformational ambiguity, allowing for a clearer correlation between the fixed stereochemical arrangement of functional groups and the observed chemical reactivity.

A seminal study on diastereomeric p-menthane-3-methanesulfonyloxy-4,8-diols illustrates this principle perfectly. cdnsciencepub.com When treated with a base, the reaction outcome was strictly dictated by the stereochemical relationship between the mesyloxy leaving group and a neighboring hydroxyl group. cdnsciencepub.com

Epoxide Formation: An intramolecular Sₙ2 reaction occurred to form an epoxide when the hydroxyl group was positioned for antiperiplanar attack on the carbon bearing the mesylate.

Pinacol-type Rearrangement: A pinacol-type bond migration occurred when the C-C bond was antiperiplanar to the mesyloxy group, leading to a ring-contracted α-ketol.

This stereospecificity demonstrates how the rigid p-menthane framework forces the molecule into specific reactive conformations, thereby controlling the reaction pathway. cdnsciencepub.com The reactivity of the epoxide ring itself is also influenced by the neighboring hydroxyl groups. Empirical structure-reactivity models have shown that the presence of a hydroxyl group adjacent (α or β) to an epoxide can significantly reduce its hydrolysis rate constant by withdrawing electron density. oberlin.edu The this compound, with its defined stereochemistry, serves as an ideal substrate to quantify these electronic and steric effects on reaction rates and pathways.

Table 2: Stereochemically Controlled Transformations in a p-Menthane System

| Reactant Conformation | Antiperiplanar Groups | Reaction Type | Product | Reference |

|---|---|---|---|---|

| trans-diaxial OH and OMs | C-OH and C-OMs | Intramolecular Sₙ2 | Epoxide | cdnsciencepub.com |

| Antiperiplanar C-C bond and OMs | C₂-C₃ bond and C₄-OMs | Pinacol Rearrangement | Ring-contracted ketone | cdnsciencepub.com |

Role in the Elucidation of Complex Reaction Mechanisms

Beyond predicting reactivity, rigid scaffolds like this compound are instrumental in elucidating complex reaction mechanisms. The fixed geometry of such molecules allows for the unambiguous study of stereoelectronic requirements for a given transformation. A primary example is the study of the Fürst-Plattner rule , which describes the stereoselective ring-opening of epoxides on a cyclohexane ring. wikipedia.orglibretexts.org

The rule states that nucleophilic attack on a cyclohexene (B86901) epoxide will proceed via a transition state that resembles a chair conformation, leading to the formation of a trans-diaxial product. wikipedia.orgresearchgate.net The alternative pathway, which would proceed through a higher-energy twist-boat transition state to give a trans-diequatorial product, is strongly disfavored. wikipedia.org P-menthane epoxides, such as those derived from terpinen-4-ol and limonene (B3431351), have been central to demonstrating this principle. researchgate.netresearchgate.net The rigid framework of this compound makes it an exemplary substrate for studying this mechanism.

The regioselectivity of the epoxide opening—whether the nucleophile attacks the more or less substituted carbon—is also a key mechanistic question.

Basic/Nucleophilic Conditions: Under basic conditions, the reaction typically follows an Sₙ2 mechanism, with the nucleophile attacking the sterically least hindered carbon of the epoxide. masterorganicchemistry.com This results in an inversion of stereochemistry at that center.

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated. The ring-opening then develops more Sₙ1 character, with a partial positive charge building on the carbon atom that can best stabilize it (i.e., the most substituted carbon). The nucleophile then attacks this more substituted carbon. universiteitleiden.nl

The well-defined structure of this compound allows for a clear investigation of these competing pathways, helping to refine our understanding of the electronic and steric factors that govern one of the most fundamental reactions in organic chemistry. universiteitleiden.nlresearchgate.net

Future Directions and Emerging Research Avenues for 1,4 Epoxy P Menthane 2,3 Diol

Exploration of Novel Sustainable Synthetic Pathways and Biocatalytic Production Methods

The future synthesis of 1,4-epoxy-p-menthane-2,3-diol will likely pivot towards greener and more efficient methodologies, with biocatalysis at the forefront. While traditional chemical synthesis provides a foundation, biocatalytic routes offer high selectivity under mild, environmentally friendly conditions. cnr.it

Research should focus on harnessing whole-cell microorganisms and isolated enzymes for the production of p-menthane (B155814) diols and epoxides from terpene precursors like limonene (B3431351), α-terpinene, and γ-terpinene. mdpi.comresearchgate.net Fungi, such as Corynespora cassiicola, have demonstrated the ability to transform α-terpinene and γ-terpinene into their corresponding diols with high efficiency. mdpi.com Similarly, bacteria like Rhodococcus erythropolis and yeasts such as Trichosporon sp. are known to produce limonene-1,2-diol from limonene. mdpi.comresearchgate.net These established biotransformations suggest that targeted screening and genetic engineering of microbial strains could yield a direct pathway to this compound or its immediate precursors.

The use of isolated enzymes, particularly lipases and dehydrogenases, presents another promising avenue. cnr.it Lipases are valued for their stability in organic solvents and their high chemo-, regio-, and enantioselectivity, making them ideal for resolving racemic mixtures of diols or performing selective acetylations. cnr.itmdpi.com Future work could involve developing a multi-enzyme cascade system, potentially in a one-pot process, to convert a simple terpene into the target molecule with high optical purity. d-nb.info This approach aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents. mdpi.com

| Biocatalyst Type | Example Organism/Enzyme | Relevant Transformation on p-Menthane Skeletons | Potential Application for Target Compound |

|---|---|---|---|

| Fungi (Whole-Cell) | Corynespora cassiicola | Transforms α-terpinene into (1R,2R)-3-p-menthene-l,2-diol (49% yield). mdpi.com | Screening for strains that can perform sequential epoxidation and dihydroxylation. |

| Yeast (Whole-Cell) | Candida pelliculosa | Performs one-pot oxidation of diols to chiral lactones. d-nb.info | Engineering dehydrogenase activity for selective oxidation of precursor diols. |

| Bacteria (Whole-Cell) | Rhodococcus erythropolis | Converts limonene to limonene-1,2-diol. mdpi.com | Developing pathways starting from abundant terpenes like limonene. |

| Isolated Enzyme | Lipase PS (from Pseudomonas cepacia) | Resolves racemic diols via selective acetylation with high enantioselectivity (E > 500). cnr.itmdpi.com | Enantioselective synthesis or resolution of the diol moiety. |

Advanced Mechanistic Investigations of Complex Transformations and Rearrangements

The reactivity of this compound is governed by its three functional groups, making it susceptible to complex and stereochemically controlled transformations. Advanced mechanistic studies are crucial for predicting and controlling the outcomes of its reactions. The p-menthane framework is known to undergo various rearrangements, including pinacol-type migrations and intramolecular SN2 reactions, often dictated by the antiperiplanar alignment of participating groups. cdnsciencepub.com

Future research should systematically investigate the reaction of this compound under various conditions (acidic, basic, thermal) to map its reactivity landscape. For instance, treatment of 1,2-diol monosulfonates on a p-menthane skeleton with a base can lead to either an epoxide via intramolecular displacement or a ketone via a pinacol-type rearrangement, with the product being stereospecifically determined. cdnsciencepub.com Understanding how the pre-existing 1,4-epoxy bridge influences these pathways is a key research question. The mechanism of epoxide ring-opening, which can proceed via SN1 or SN2 pathways, will be influenced by both steric hindrance and the electronic effects of the neighboring diol and ether functionalities. researchgate.net Acid-catalyzed lactonization, observed in similar p-menthane epoxy esters, proceeds through the formation of a transient diol ester, a mechanism that could be relevant to the derivatization of the target compound. plos.org

Computational chemistry, including density functional theory (DFT) calculations, will be an invaluable tool for modeling transition states, reaction intermediates, and energy barriers. These theoretical studies can elucidate the subtle stereoelectronic factors that govern product distribution, guiding the rational design of selective synthetic transformations.

| Transformation Type | Key Influencing Factor | Observed in Analogous p-Menthane Systems | Research Question for Target Compound |

|---|---|---|---|

| Epoxide Formation (Intramolecular SN2) | Antiperiplanar orientation of hydroxyl and a leaving group (e.g., mesylate). cdnsciencepub.com | Base-catalyzed reaction of p-menthane-3-methanesulfonyloxy-4,8-diols. cdnsciencepub.com | Can the 2- or 3-hydroxyl group be selectively activated to form a second epoxide ring? |

| Pinacol-Type Rearrangement | Antiperiplanar orientation of a migrating bond and a leaving group. cdnsciencepub.com | Base-catalyzed reaction of 1,2-diol monosulfonates to form α-ketols. cdnsciencepub.com | What skeletal rearrangements are possible under acidic or basic conditions? |

| Epoxide Ring Opening | Nucleophile, solvent, and catalyst (acid/base). Governed by the Fürst-Plattner rule for diaxial opening. researchgate.net | Reaction of terpinen-4-ol epoxides with nucleophiles. researchgate.net | How does the 1,4-ether bridge influence the regioselectivity of nucleophilic attack on the epoxide? |

| Lactonization | Acidic catalysis of an epoxy ester. plos.org | Formation of γ-lactones from γ,δ-epoxy esters. plos.org | Can the diol be oxidized and esterified to create precursors for novel hydroxy lactones? |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. nih.gov For a complex molecule like this compound, these computational tools can accelerate progress by predicting reaction outcomes, optimizing synthetic pathways, and identifying novel biocatalysts. cvut.czresearchgate.net

ML models can be trained on large datasets of known chemical reactions to predict the products of the target molecule under various conditions, saving significant experimental time and resources. plos.org This is particularly relevant for the complex rearrangements common in terpene chemistry. plos.org Furthermore, AI can be employed to devise entirely new synthetic routes by analyzing the vast network of known chemical transformations.

In the realm of biocatalysis, ML algorithms are already being used to predict the function of terpene synthase (TS) enzymes from their amino acid sequences. nih.govcvut.cz This data-driven approach can be used to mine genomic databases for novel enzymes capable of producing this compound or its precursors. researchgate.net By identifying patterns that link enzyme structure to product specificity, these models can guide the engineering of "designer enzymes" with enhanced activity and selectivity for the desired transformation. nih.govplos.org This integration of AI with synthetic biology represents a powerful strategy for developing sustainable and efficient production methods. mdpi.com

| AI/ML Application | Required Input Data | Potential Outcome for Target Compound |

|---|---|---|

| Reaction Outcome Prediction | Large databases of chemical reactions, molecular structures of reactants and reagents. | Accurate prediction of major and minor products from transformations of the title compound, guiding experimental design. plos.org |

| Retrosynthesis Planning | Network of known chemical reactions and commercially available starting materials. | Generation of novel, efficient, and sustainable synthetic pathways from simple terpene precursors. |

| Biocatalyst Discovery | Protein sequence databases (e.g., Uniprot), characterized terpene synthase reactions. researchgate.net | Identification of putative enzymes from microorganisms capable of synthesizing the target structure. researchgate.net |

| Enzyme Engineering | Sequence-function data, protein structural models (e.g., from AlphaFold2). researchgate.net | Rational design of mutations in known enzymes to improve yield, selectivity, or specificity for the target molecule. nih.gov |

Potential for Derivatization in Materials Science Research (e.g., polymer scaffolds, functional materials)

The functional groups of this compound make it an excellent bio-based building block for novel polymers and functional materials. nottingham.ac.uk The dual hydroxyl groups can act as a diol monomer in polycondensation reactions, while the epoxide ring can undergo ring-opening polymerization. This dual reactivity offers a platform for creating a diverse range of materials, from linear polymers to highly cross-linked thermosets. pageplace.deacs.org

Future research should explore the use of this compound as a monomer for synthesizing sustainable polymers such as polyesters and polyurethanes. nottingham.ac.ukrsc.org Its rigid, bicyclic p-menthane structure could impart enhanced thermal stability and mechanical strength to the resulting polymers compared to those made from linear aliphatic diols. The epoxide functionality can be used as a reactive site for grafting side chains or as a cross-linking point to create robust thermosetting resins. wiley-vch.de The synthesis of bio-based epoxy resins is a major area of research, aiming to replace petroleum-derived components like bisphenol A (BPA). acs.orgmdpi.com this compound could serve as either a primary resin component or a reactive diluent, improving the properties and sustainability profile of epoxy-based coatings, adhesives, and composites. researchgate.net

Furthermore, the creation of hyperbranched polymers and dendrimers from this trifunctional monomer is a compelling avenue. acs.orgnih.gov These highly branched architectures could lead to materials with unique properties, such as low viscosity and high solubility, suitable for advanced applications in drug delivery or as scaffolds for tissue engineering. nih.govresearchgate.net

| Potential Polymer Type | Role of this compound | Anticipated Properties |

|---|---|---|

| Polyesters | Diol monomer (reacts with dicarboxylic acids). | Increased rigidity, thermal stability, and biodegradability. nottingham.ac.uk |